NSC45586 sodium

Intervertebral disc degeneration Nucleus pulposus Regenerative medicine

NSC45586 sodium is the only pan-PHLPP inhibitor empirically validated in intervertebral disc degeneration models. Direct comparative evidence shows only NSC45586 sodium upregulates ACAN and SOX9 while suppressing MMP13 in degenerated human nucleus pulposus cells, and preserves tissue architecture in ex vivo IVD organ cultures. It delivers a 2-fold longer elimination half-life (8 h vs. 4 h for NSC117079) for sustained in vivo target coverage, and achieves equivalent TGF-β1/SMAD2 suppression at half the concentration (100 µM vs. 200 µM) in VSMC calcification assays. For reproducible PHLPP pathway interrogation in neuronal, chondrocyte, and cardiovascular models, specify NSC45586 sodium—the rigorously differentiated chemical probe.

Molecular Formula C20H17N6NaO3
Molecular Weight 412.4 g/mol
Cat. No. B10825410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC45586 sodium
Molecular FormulaC20H17N6NaO3
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-].[Na+]
InChIInChI=1S/C20H18N6O3.Na/c1-11-8-18(17(22)10-16(11)21)26-24-13-4-2-12(3-5-13)23-25-14-6-7-19(27)15(9-14)20(28)29;/h2-10,27H,21-22H2,1H3,(H,28,29);/q;+1/p-1
InChIKeyXPYXCDXPWJROPD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NSC45586 Sodium: Chemical Identity and Core Pharmacological Profile for Research Procurement


NSC45586 sodium (CAS: 6300-44-3, Molecular Formula: C20H17N6NaO3, Molecular Weight: 412.4 g/mol) is a small molecule pan-inhibitor of pleckstrin homology domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2) [1]. It functions by targeting the PP2C phosphatase domain of both isoforms, thereby preventing the dephosphorylation of downstream substrates and leading to the activation of AKT signaling pathways in neurons and other cell types . As a research tool compound, NSC45586 sodium serves as a chemical probe for investigating PHLPP-mediated regulation of the PI3K/AKT signaling cascade, neuroprotection, and cellular survival mechanisms [2].

Why PHLPP Inhibitor Selection Matters: Avoiding Substitution Pitfalls with NSC45586 Sodium


PHLPP inhibitors are not functionally interchangeable. Despite sharing a common target class, closely related compounds such as NSC117079 exhibit markedly different efficacy profiles across distinct cellular and tissue contexts. In degenerated human nucleus pulposus (NP) cells, for example, only NSC45586 treatment increases the expression of key extracellular matrix components ACAN and SOX9 and reduces catabolic marker MMP13, whereas NSC117079 fails to elicit these regenerative responses [1]. Similarly, in vivo pharmacokinetic studies reveal that NSC45586 exhibits a 2-fold longer elimination half-life (8 hours) compared to NSC117079 (4 hours), impacting its utility for sustained pathway modulation [2]. Therefore, substituting one PHLPP inhibitor for another without empirical justification can lead to null experimental outcomes, compromised data reproducibility, or mischaracterization of PHLPP's biological role. Selecting the appropriate chemical tool requires direct comparative evidence in the specific assay system of interest.

Quantitative Comparative Evidence for NSC45586 Sodium: Activity, Efficacy, and PK Differentiation


NSC45586 Sodium vs. NSC117079 in Degenerated Human Nucleus Pulposus Cells: Differential Efficacy on Regenerative Markers

In degenerated human nucleus pulposus (NP) cells, NSC45586 sodium treatment (100 µM) increased the gene expression of ACAN, SOX9, and KRT19, and decreased MMP13 expression, whereas the closely related PHLPP inhibitor NSC117079 at the same concentration only increased KRT19 expression and failed to modulate ACAN, SOX9, or MMP13 [1]. This demonstrates a clear functional divergence between two pan-PHLPP inhibitors in a disease-relevant human cell model.

Intervertebral disc degeneration Nucleus pulposus Regenerative medicine Musculoskeletal biology

NSC45586 Sodium vs. NSC117079 in Ex Vivo Mouse IVD Organ Culture: Preservation of Healthy Cell Morphology and Viability

In a mouse intervertebral disc (IVD) organ culture model under serum deprivation conditions, NSC45586 sodium (100 µM) preserved vacuolated notochordal cell morphology and KRT19 expression while suppressing cell apoptosis, whereas NSC117079 treatment failed to maintain these healthy phenotypic characteristics [1]. This ex vivo tissue-level comparison highlights a critical functional distinction between the two inhibitors.

Organ culture Intervertebral disc Apoptosis Cell morphology

NSC45586 Sodium Exhibits 2-Fold Longer In Vivo Elimination Half-Life Compared to NSC117079

In a comparative pharmacokinetic study in C57Bl/6 mice following intravenous injection, NSC45586 sodium exhibited a systemic elimination half-life of approximately 8 hours, which is 2-fold longer than the 4-hour half-life observed for NSC117079 [1]. Additionally, NSC45586 sodium demonstrated a higher volume of distribution compared to NSC117079, indicating broader tissue penetration.

Pharmacokinetics In vivo Drug disposition Half-life

NSC45586 Sodium Requires 2-Fold Lower Concentration Than NSC117079 to Achieve Equivalent SMAD2 Phosphorylation Inhibition in VSMCs

In vascular smooth muscle cells (VSMCs), biochemical inhibition of PHLPP using NSC45586 sodium at 100 µM decreased TGF-β1-induced SMAD2 phosphorylation and reduced VSMC calcification, achieving an effect comparable to NSC117079 which required a 2-fold higher concentration of 200 µM [1]. Both inhibitors prevented the TGF-β1-induced increase in calcification.

Vascular smooth muscle cells Calcification TGF-β signaling Cardiovascular research

NSC45586 Sodium (Pan-PHLPP Inhibitor) vs. NSC45586 Free Base (Selective PHLPP2 Inhibitor): Divergent Isoform Selectivity Profiles

NSC45586 sodium is a pan-PHLPP inhibitor that targets both PHLPP1 and PHLPP2 isoforms via the PP2C phosphatase domain . In contrast, the free base form of NSC45586 has been reported as a potent and specific PHLPP2 inhibitor with an IC50 of 4 µM against the PHLPP2 PP2C domain, without documented activity against PHLPP1 . Researchers must select the appropriate form based on whether broad (pan) or isoform-selective (PHLPP2-only) inhibition is required for their experimental objectives.

PHLPP isoforms Target selectivity Chemical probe Signal transduction

Optimal Research and Industrial Use Cases for NSC45586 Sodium Based on Quantitative Evidence


Investigating PHLPP-Mediated Regulation in Intervertebral Disc Degeneration and Musculoskeletal Regeneration

NSC45586 sodium is the preferred chemical probe for studies examining PHLPP inhibition in intervertebral disc (IVD) degeneration and nucleus pulposus (NP) cell biology. Direct comparative evidence demonstrates that only NSC45586 (and not NSC117079) promotes a healthy NP cell phenotype by increasing ACAN and SOX9 expression while reducing MMP13 in degenerated human NP cells, and preserves tissue architecture in ex vivo IVD organ cultures [1]. These findings establish NSC45586 sodium as the only validated PHLPP inhibitor for this disease-relevant model system.

In Vivo Pharmacological Studies Requiring Sustained Target Engagement and Extended Dosing Intervals

For in vivo rodent studies assessing PHLPP inhibition, NSC45586 sodium offers a 2-fold longer elimination half-life (8 hours) compared to the alternative inhibitor NSC117079 (4 hours) [1]. This extended systemic exposure reduces the need for frequent re-dosing, minimizes animal handling stress, and improves experimental feasibility for chronic treatment paradigms. Researchers designing in vivo PK/PD studies should prioritize NSC45586 sodium to achieve more consistent target coverage over time.

Cardiovascular Research: Investigating Vascular Smooth Muscle Cell Calcification and TGF-β Signaling

In vascular smooth muscle cell (VSMC) calcification models, NSC45586 sodium achieves equivalent suppression of TGF-β1-induced SMAD2 phosphorylation and calcification at half the concentration required for NSC117079 (100 µM vs. 200 µM) [1]. This potency advantage makes NSC45586 sodium the more efficient and economical choice for high-throughput screening, large-scale cell culture experiments, and studies where minimizing compound exposure is critical to reduce potential off-target effects.

Pan-PHLPP Pathway Activation Studies in Neuronal and Non-Neuronal Systems

NSC45586 sodium is a validated pan-PHLPP inhibitor that targets both PHLPP1 and PHLPP2, thereby activating AKT signaling across multiple cell types including neurons and chondrocytes [1][2]. This broad activity profile makes it suitable for research applications where the relative contributions of PHLPP1 versus PHLPP2 have not been fully delineated, or where dual inhibition is hypothesized to be necessary for functional efficacy. In contrast, studies focused exclusively on PHLPP2-specific biology should instead employ the free base form of NSC45586 .

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